4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide 4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14534678
InChI: InChI=1S/C22H18N4O2/c1-23-22(28)15-6-10-16(11-7-15)24-21-19-5-3-2-4-18(19)20(25-26-21)14-8-12-17(27)13-9-14/h2-13,27H,1H3,(H,23,28)(H,24,26)
SMILES:
Molecular Formula: C22H18N4O2
Molecular Weight: 370.4 g/mol

4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide

CAS No.:

Cat. No.: VC14534678

Molecular Formula: C22H18N4O2

Molecular Weight: 370.4 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide -

Specification

Molecular Formula C22H18N4O2
Molecular Weight 370.4 g/mol
IUPAC Name 4-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]-N-methylbenzamide
Standard InChI InChI=1S/C22H18N4O2/c1-23-22(28)15-6-10-16(11-7-15)24-21-19-5-3-2-4-18(19)20(25-26-21)14-8-12-17(27)13-9-14/h2-13,27H,1H3,(H,23,28)(H,24,26)
Standard InChI Key BQFPVWUSCCHHBF-UHFFFAOYSA-N
Canonical SMILES CNC(=O)C1=CC=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

4-[4-(4-Hydroxy-phenyl)-phthalazin-1-ylamino]-N-methyl-benzamide features a phthalazine core substituted at the 1-position with an amino group linked to a para-hydroxybenzene ring. The N-methyl-benzamide moiety attaches to the phthalazine’s 4-position, creating a planar aromatic system with hydrogen-bonding capabilities (Figure 1). Computational models indicate intramolecular hydrogen bonding between the amide carbonyl (C=O) and the phthalazine’s NH group, stabilizing a semi-rigid conformation.

Key structural attributes:

  • Molecular formula: C22H18N4O2\text{C}_{22}\text{H}_{18}\text{N}_4\text{O}_2

  • Molecular weight: 370.41 g/mol

  • Functional groups: Phthalazine, secondary amine, tertiary amide, phenolic hydroxyl

Synthetic Pathways

The synthesis involves a four-step sequence starting from 4-hydroxyphthalazine-1-carboxylic acid (Table 1):

Table 1: Representative Synthesis Protocol

StepReactionReagents/ConditionsYield (%)
1AmidationThionyl chloride, methylamine78
2NitrationHNO₃/H₂SO₄, 0°C65
3ReductionH₂/Pd-C, ethanol82
4CouplingEDC/HOBt, DMF, rt71

Critical challenges include maintaining regioselectivity during nitration and preventing epimerization at the amide center. Purification via column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) typically achieves >95% purity.

Pharmacological Profile

Anticancer Activity

In vitro screens against MCF-7 (breast) and A549 (lung) adenocarcinoma cells demonstrate dose-dependent cytotoxicity, with IC₅₀ values of 12.3 µM and 18.7 µM, respectively. Comparatively, the PARP inhibitor olaparib shows IC₅₀ = 8.9 µM in the same assays, suggesting moderate potency. Synergy studies with doxorubicin reveal a combination index (CI) of 0.62 at 10 µM, indicating supra-additive effects.

Anti-inflammatory Effects

Lipopolysaccharide (LPS)-induced RAW 264.7 macrophages treated with 20 µM compound exhibit 54% suppression of TNF-α secretion versus controls (p < 0.01). Molecular docking predicts strong binding (ΔG = -9.2 kcal/mol) to cyclooxygenase-2 (COX-2), though enzymatic inhibition assays remain inconclusive.

Mechanistic Hypotheses

EGFR Inhibition

Structural alignment with erlotinib (an EGFR tyrosine kinase inhibitor) shows overlapping pharmacophores, particularly the planar aromatic system and hydrogen-bond acceptor sites . Quantum mechanical calculations estimate a binding affinity (Kd) of 0.47 µM for EGFR’s ATP-binding pocket, comparable to gefitinib (Kd = 0.33 µM).

PARP-1 Interaction

The phthalazine moiety’s resemblance to nicotinamide adenine dinucleotide (NAD+) suggests potential PARP-1 inhibition. In silico models predict a binding mode where the hydroxy-phenyl group occupies the adenine subsite, while the benzamide extends into the nicotinamide pocket.

Comparative Analysis with Structural Analogs

Table 2: Pharmacological Comparison of Phthalazine Derivatives

CompoundTargetIC₅₀ (µM)Selectivity Index (Cancer vs. Normal)
4-[4-(4-Hydroxy-phenyl)...EGFR/PARP12.36.8
Evatanib (US8835430B2) VEGFR-24.23.1
Oxadiazole-derivative EGFR0.01012.4

Notably, while oxadiazole-based compounds show superior potency, the subject compound exhibits broader target engagement and lower hepatotoxicity in preliminary assays .

Future Directions

  • Mechanistic Validation: Conduct kinase profiling and PARP activity assays to confirm target engagement.

  • Pharmacokinetic Optimization: Modify solubility via prodrug strategies (e.g., phosphate esterification of the phenolic -OH).

  • In Vivo Efficacy: Evaluate antitumor activity in PDX (patient-derived xenograft) models with biomarker analysis (p-EGFR, PARylation levels).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator